molecular formula C13H13NO2S B13210602 3-(4-Methylbenzenesulfonyl)aniline

3-(4-Methylbenzenesulfonyl)aniline

Cat. No.: B13210602
M. Wt: 247.31 g/mol
InChI Key: CPONLQKIAXFJBV-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)aniline is an organic compound with the molecular formula C13H13NO2S It is a derivative of aniline, where the aniline ring is substituted with a 4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Similar structure but lacks the aniline group.

    4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl compounds.

    Aniline: The parent compound without the sulfonyl group.

Uniqueness

3-(4-Methylbenzenesulfonyl)aniline is unique due to the presence of both the aniline and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO2S/c1-10-5-7-12(8-6-10)17(15,16)13-4-2-3-11(14)9-13/h2-9H,14H2,1H3

InChI Key

CPONLQKIAXFJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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